

A Comparative Analysis of Benzimidazolone Pigments: Pigment Yellow 151 versus Pigment Yellow 175

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PIGMENT YELLOW 151**

Cat. No.: **B1582919**

[Get Quote](#)

In the realm of high-performance organic pigments, the benzimidazolone class stands out for its exceptional durability and coloristic properties. Among these, **Pigment Yellow 151** (PY 151) and Pigment Yellow 175 (PY 175) are two prominent members often considered for demanding applications in coatings, plastics, and inks. This guide provides a detailed, objective comparison of their shade and performance characteristics, supported by available data and standardized experimental protocols.

Shade and Coloristic Properties

Pigment Yellow 151 is consistently described as a clean, greenish-yellow shade.^[1] In contrast, Pigment Yellow 175 offers a brilliant, greener yellow hue.^{[2][3]} A key differentiator is their relative shade positioning: **Pigment Yellow 151** is redder than Pigment Yellow 175.^{[1][4][5]} This distinction is crucial for precise color matching and formulation.

Performance Characteristics: A Side-by-Side Comparison

The performance of these pigments is paramount in their selection for various applications. The following tables summarize their key properties based on available data. It is important to note that values can vary slightly depending on the specific grade, particle size, and the medium in which the pigment is tested.

General and Physical Properties

Property	Pigment Yellow 151	Pigment Yellow 175
Chemical Class	Benzimidazolone	Benzimidazolone
C.I. Name	Pigment Yellow 151	Pigment Yellow 175
C.I. Number	13980	11784
CAS Number	31837-42-0	35636-63-6
Molecular Formula	C ₁₈ H ₁₅ N ₅ O ₅	C ₂₁ H ₁₉ N ₅ O ₇
Molecular Weight	381.34 g/mol	453.41 g/mol
Specific Gravity	~1.50 - 1.57 g/cm ³	~1.5 g/cm ³
Oil Absorption	~33 - 52 g/100g	~52 g/100g

Fastness Properties

Property	Pigment Yellow 151	Pigment Yellow 175
Lightfastness (Full Shade)	7-8	7-8
Lightfastness (Tint)	7	Good
Heat Stability	Up to 260°C (in HDPE)	Up to 180°C
Weatherfastness	Very Good to Excellent	Excellent
Acid Resistance	Very Good (5)	Excellent (5)
Alkali Resistance	Poor to Fair (3-4)	Excellent (5)
Solvent Resistance	Excellent	Good
Migration Resistance	Good (4-5)	-

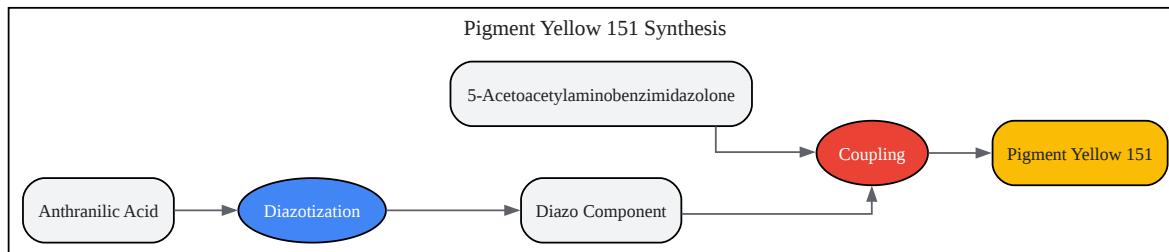
Experimental Protocols

The data presented above is typically generated using standardized testing methodologies to ensure reproducibility and comparability.

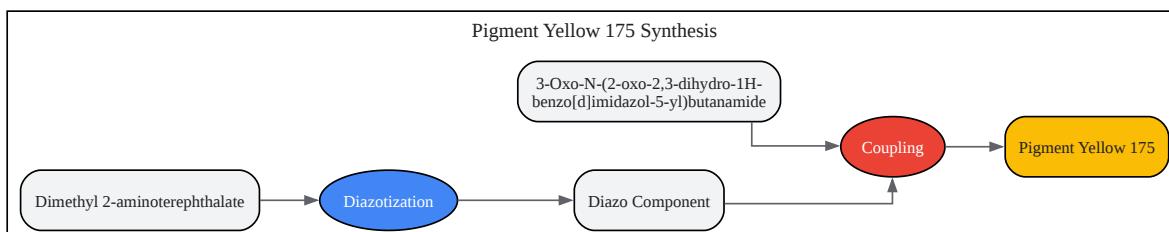
Lightfastness Testing (ISO 105-B02)

This standard specifies a method for determining the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65 xenon arc lamp).[\[6\]](#)

- Specimen Preparation: The pigment is dispersed in a suitable binder and applied to a substrate.
- Exposure: The prepared specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.
- Evaluation: A set of blue wool references with known lightfastness (rated 1 to 8, with 8 being the highest) is exposed alongside the specimen. The lightfastness of the specimen is determined by comparing the degree of its color change to that of the blue wool references.
[\[5\]](#)


Heat Stability Testing (DIN EN 12877)

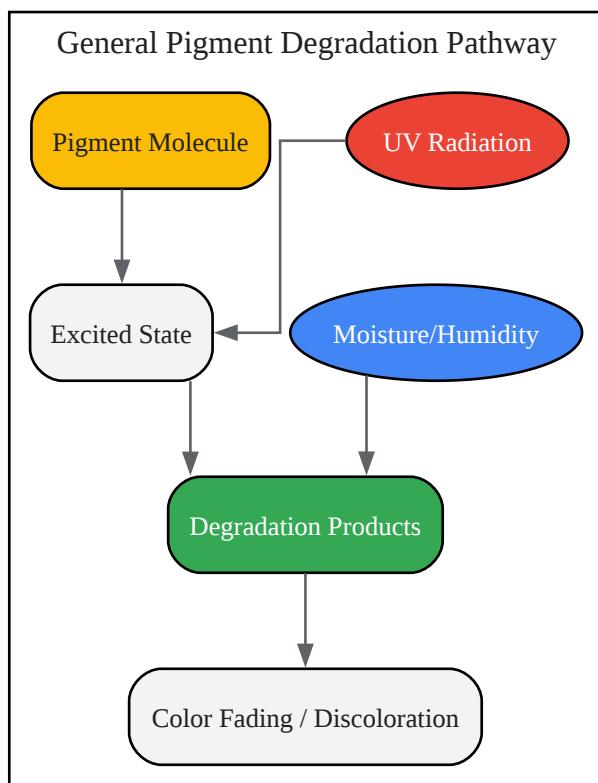
This standard outlines methods for determining the color stability of pigments in plastics during processing at elevated temperatures.


- Sample Preparation: The pigment is compounded with the test polymer (e.g., HDPE, PVC) at a specified concentration.
- Processing: The colored plastic is then processed through methods like injection molding or two-roll milling at various temperatures and dwell times.[\[7\]](#)[\[8\]](#)
- Assessment: The color of the processed samples is measured and compared to a standard. The heat stability is reported as the maximum temperature at which the color change (ΔE^{*ab}) remains below a specified value (e.g., 3) after a defined dwell time (e.g., 5 minutes).
[\[9\]](#)

Chemical Synthesis Pathways

The distinct chemical structures of **Pigment Yellow 151** and Pigment Yellow 175 arise from different starting materials in their synthesis, which is a key factor influencing their performance properties.

[Click to download full resolution via product page](#)


Caption: Synthesis pathway for **Pigment Yellow 151**.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway for Pigment Yellow 175.

Pigment Degradation Considerations

The longevity of a pigment is determined by its resistance to various environmental factors. The primary degradation pathway for many organic pigments is photodegradation.

[Click to download full resolution via product page](#)

Caption: Factors influencing pigment degradation.

Applications and Recommendations

Pigment Yellow 151 is widely used in high-grade industrial paints, automotive coatings, and plastics where excellent lightfastness and weather resistance are required.^{[1][2]} Its good rheological properties make it suitable for high-concentration formulations without negatively impacting gloss.^[1] However, its poor alkali resistance can be a limitation in certain water-based applications.^[1]

Pigment Yellow 175 is also a high-performance pigment recommended for applications demanding excellent light and weather fastness, such as exterior wall paints, automotive repair paints, plastics, and high-grade printing inks.^{[2][10]} Its brilliant greenish-yellow shade makes it a preferred choice for achieving specific vibrant color targets.

Conclusion

Both **Pigment Yellow 151** and Pigment Yellow 175 are high-performance benzimidazolone pigments offering excellent lightfastness and weather resistance. The primary distinguishing features are their shade and heat stability. Pigment Yellow 175 provides a greener shade compared to the slightly redder, greenish-yellow of **Pigment Yellow 151**. Conversely, **Pigment Yellow 151** demonstrates superior heat stability, making it more suitable for high-temperature plastic applications. The choice between these two pigments will ultimately depend on the specific requirements of the application, including the desired shade, processing temperatures, and chemical environment. Researchers and formulators are encouraged to conduct their own evaluations within their specific systems to determine the most suitable pigment for their needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pigment Yellow 151 synthesis - chemicalbook [chemicalbook.com]
- 2. Pigment Yellow 175 [dyestuffintermediates.com]
- 3. Pigment Degradation Pathways → Term [fashion.sustainability-directory.com]
- 4. hengyitek.com [hengyitek.com]
- 5. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. intertekinform.com [intertekinform.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. admin.heubach.com [admin.heubach.com]
- 10. specialchem.com [specialchem.com]
- To cite this document: BenchChem. [A Comparative Analysis of Benzimidazolone Pigments: Pigment Yellow 151 versus Pigment Yellow 175]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582919#pigment-yellow-151-versus-pigment-yellow-175-shade-and-performance>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com